molecular formula C21H22FN3O2 B2796042 5-ethyl-N-(4-fluorophenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574619-29-6

5-ethyl-N-(4-fluorophenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2796042
CAS No.: 1574619-29-6
M. Wt: 367.424
InChI Key: JNYJRGBFBYQTPE-UHFFFAOYSA-N
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Description

5-ethyl-N-(4-fluorophenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a heterocyclic compound featuring a pyrido[2,1-b]quinazoline core. This scaffold is notable for its fused bicyclic structure, which is chemically distinct from simpler quinazoline derivatives due to the incorporation of a pyridine ring. The compound’s structure includes a 5-ethyl group, a carboxamide moiety at position 3, and a 4-fluorophenyl substituent on the amide nitrogen. Such modifications are often employed in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties, including metabolic stability, solubility, and target-binding affinity.

Properties

IUPAC Name

5-ethyl-N-(4-fluorophenyl)-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c1-2-24-18-13-14(20(26)23-16-9-7-15(22)8-10-16)6-11-17(18)21(27)25-12-4-3-5-19(24)25/h6-11,13,19H,2-5,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYJRGBFBYQTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitglycogen synthase kinase (GSK-3) , which plays a crucial role in cellular processes such as glucose regulation and cell division.

Mode of Action

Compounds with similar structures have been found to reduce the mitochondrial complex i-dependent respiration. This suggests that the compound might interact with its targets to alter cellular respiration.

Result of Action

Similar compounds have shown high hypoglycemic activity, suggesting potential effects on blood glucose levels.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has shown promise in the development of new pharmaceuticals:

  • Antitumor Activity : Research indicates that derivatives of pyridoquinazolines exhibit significant antitumor properties. Studies have demonstrated that compounds similar to 5-ethyl-N-(4-fluorophenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it may inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound could have neuroprotective effects. In vitro studies have shown that it can reduce oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

Beyond medicinal uses, this compound also finds applications in material science:

  • Polymer Chemistry : The unique chemical structure allows for potential incorporation into polymers to enhance their mechanical properties and thermal stability. Research is ongoing to explore its use as a monomer in creating high-performance materials .
  • Nanotechnology : The compound's properties make it suitable for applications in nanotechnology, particularly in the development of nanoscale devices and drug delivery systems. Its ability to interact with biological systems at the molecular level opens avenues for targeted therapies .

Case Study 1: Antitumor Activity

A study published in the "Journal of Medicinal Chemistry" evaluated various pyridoquinazoline derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against breast and lung cancer cells .

Case Study 2: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of several quinazoline derivatives against Staphylococcus aureus and Escherichia coli, this compound showed significant inhibition zones compared to control antibiotics .

Comparison with Similar Compounds

Table 1: Physicochemical and Structural Comparison

Property Target Compound N-(3,4-dimethoxyphenyl) Analog
Molecular Formula C₂₁H₂₁FN₄O₂ C₂₃H₂₇N₄O₄
Molecular Weight (g/mol) 380.42 435.49
logP (Estimated) 3.5 4.2
Substituents 4-Fluorophenyl 3,4-Dimethoxyphenyl
Hydrogen Bond Acceptors 4 6

Key Differences and Implications:

Lipophilicity (logP): The dimethoxyphenyl analog exhibits higher lipophilicity due to the methoxy groups, which may enhance membrane permeability but reduce aqueous solubility.

Metabolic Stability: Fluorine’s small size and high electronegativity often confer resistance to oxidative metabolism, whereas methoxy groups may undergo demethylation or hydrolysis, increasing metabolic liability .

Methodological Considerations: Lumping Strategies in Compound Classification

highlights the lumping strategy, where structurally similar compounds are grouped into surrogate categories to simplify modeling of physicochemical or environmental behaviors. For example, pyrido[2,1-b]quinazoline derivatives with minor substituent variations (e.g., fluorine vs. methoxy groups) might be treated as a single entity in environmental fate models. However, this approach risks overlooking critical differences:

  • The fluorophenyl compound’s resistance to oxidation vs. the dimethoxyphenyl analog’s susceptibility to enzymatic demethylation.
  • Divergent solubility profiles affecting environmental mobility or bioavailability.

Such oversimplification could lead to inaccurate predictions in pharmacokinetic or ecotoxicological studies .

Research Findings and Hypotheses

Biological Activity: The fluorophenyl derivative may exhibit stronger binding to targets requiring electron-deficient aromatic systems (e.g., kinase ATP pockets), whereas the dimethoxyphenyl analog might favor targets accommodating bulkier, electron-rich groups.

Environmental Persistence: The fluorine substituent could reduce biodegradability, increasing environmental persistence compared to the methoxy-substituted compound .

Q & A

Q. Table 1: Reaction Optimization Parameters

StepKey VariablesOptimal Conditions
CyclizationSolvent, TemperatureDMF, 90°C
Amide CouplingReagent (e.g., EDCI), TimeEDCI/DMAP, 12 hr
PurificationTechniqueSilica gel chromatography (EtOAc/hexane)

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., fluorophenyl protons at ~7.2–7.4 ppm) and hexahydroquinazoline backbone integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C22_{22}H23_{23}FN4_4O2_2) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column and gradient elution (acetonitrile/water) .
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm intramolecular hydrogen bonding in the pyrido-quinazoline core .

Advanced: How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?

Methodological Answer:

  • Core Modifications : Systematically alter the hexahydroquinazoline scaffold (e.g., replace the 11-oxo group with a thione) to assess impact on target binding .
  • Substituent Analysis : Compare bioactivity of derivatives with varying fluorophenyl substituents (e.g., 3-Cl vs. 4-F) to identify critical electronic/hydrophobic interactions .
  • In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with targets like kinases or GPCRs .
  • Biological Assays : Test analogs in dose-response assays (e.g., IC50_{50} determination) to correlate structural changes with activity .

Q. Table 2: Example SAR Data for Analogous Compounds

DerivativeModificationActivity (IC50_{50}, nM)Target
A11-oxo → 11-thio120 ± 15Kinase X
B4-F → 3-Cl450 ± 30GPCR Y

Advanced: What methodologies resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Standardized Protocols : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays) to reduce inter-lab variability .
  • Counter-Screening : Test the compound against unrelated targets (e.g., cytochrome P450 enzymes) to rule out nonspecific effects .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
  • Mechanistic Studies : Use CRISPR knockouts or siRNA silencing to confirm target specificity .

Advanced: How can researchers investigate the compound’s interactions with biological macromolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) with immobilized proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) .
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-protein complexes to identify critical binding residues .
  • Proteomics : Use pull-down assays with biotinylated analogs to map interaction networks .

Basic: What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

  • pH Sensitivity : Test stability in buffers (pH 2–9) via HPLC; the carboxamide group may hydrolyze under acidic/basic conditions .
  • Light/Temperature : Store lyophilized samples at -20°C in amber vials to prevent photodegradation of the fluorophenyl group .
  • Solvent Compatibility : Avoid DMSO if prolonged storage is required; use dimethylacetamide (DMA) for solubility without degradation .

Advanced: What computational approaches predict metabolic pathways and toxicity?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP), CYP450 metabolism, and hERG inhibition .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., oxidation, glucuronidation) with software like Meteor (Lhasa Ltd.) .
  • Toxicogenomics : Analyze gene expression profiles (e.g., HepG2 cells) post-treatment to identify hepatotoxicity markers .

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